Diisopropyl maleate

Description

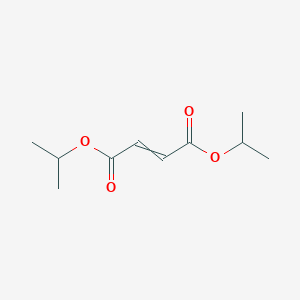

Structure

3D Structure

Properties

CAS No. |

10099-70-4 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

dipropan-2-yl but-2-enedioate |

InChI |

InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3 |

InChI Key |

FNMTVMWFISHPEV-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C=CC(=O)OC(C)C |

Isomeric SMILES |

CC(C)OC(=O)/C=C\C(=O)OC(C)C |

Canonical SMILES |

CC(C)OC(=O)C=CC(=O)OC(C)C |

boiling_point |

280.0 °C |

melting_point |

2.1 °C |

Other CAS No. |

10099-70-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diisopropyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl maleate (DIPM) is an organic compound, specifically the di-ester of maleic acid and isopropanol. Its chemical structure, characterized by a cis-alkene functionality flanked by two isopropyl ester groups, imparts a unique set of physicochemical properties that make it a valuable intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its reactivity in significant chemical transformations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for purification processes.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Physical State | Liquid |

| Melting Point | -30.15 °C |

| Boiling Point | 225.5 °C at 760 mmHg |

| Density | 1.027 g/cm³ |

| Water Solubility | 9.9 g/L at 20 °C |

| Appearance | Odorless |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from maleic anhydride and isopropanol.

Materials:

-

Maleic anhydride

-

Isopropanol

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride and isopropanol in a 1:5 molar ratio.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux at approximately 80-100°C for 4-6 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude this compound by vacuum distillation.

Determination of Boiling Point

The boiling point is determined using the distillation method.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Receiving flask

-

Heating mantle

Procedure:

-

Place a sample of purified this compound in the distillation flask.

-

Assemble the distillation apparatus.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

The density is determined using a pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath

Procedure:

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with this compound and weigh it again.

-

Empty and clean the pycnometer, then fill it with distilled water and weigh it.

-

The density is calculated using the formula: Density = (mass of this compound) / (mass of water) * density of water at the experimental temperature.

Determination of Water Solubility

The shake-flask method is used to determine water solubility.

Apparatus:

-

Erlenmeyer flask with a stopper

-

Shaking incubator

-

Centrifuge

-

Analytical instrument for quantification (e.g., GC-MS)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask.

-

Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 20°C) for 24-48 hours to reach equilibrium.

-

Centrifuge the solution to separate the undissolved ester.

-

Carefully extract an aliquot of the aqueous phase and determine the concentration of this compound using a suitable analytical method.

Reactivity Profile: The Diels-Alder Reaction

This compound, with its electron-deficient double bond, serves as an excellent dienophile in the Diels-Alder reaction. This [4+2] cycloaddition reaction is a powerful tool in organic synthesis for the formation of six-membered rings. A typical Diels-Alder reaction involving this compound as the dienophile is depicted below.

Caption: Diels-Alder reaction of Butadiene with this compound.

Synthesis and Purification Workflow

The overall process for synthesizing and purifying this compound can be visualized as a sequential workflow, ensuring a high-purity final product.

An In-depth Technical Guide to the Structure of Diisopropyl Maleate

Chemical Identity and Structure

Diisopropyl maleate is the diester of maleic acid and isopropanol. Its chemical structure is characterized by a central four-carbon chain containing a cis-configured carbon-carbon double bond, with carboxyl groups at either end esterified with isopropyl groups. The systematic IUPAC name for this compound is dipropan-2-yl (Z)-but-2-enedioate.[1] The "Z" configuration denotes that the higher priority substituents on each carbon of the double bond are on the same side, resulting in a cis-isomer.

Synonyms:

-

Isopropyl Maleate

-

2-Butenedioic acid (2Z)-, 1,4-bis(1-methylethyl) ester

-

Maleic acid, diisopropyl ester

The core structure consists of a but-2-enedioate backbone, with two propan-2-yl (isopropyl) groups attached via ester linkages.

Caption: 2D structure of this compound (dipropan-2-yl (Z)-but-2-enedioate).

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various chemical syntheses and formulations.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄[1][2][4] |

| Molecular Weight | 200.23 g/mol [1][2][4] |

| CAS Registry Number | 10099-70-4[2][3] |

| Physical State | Liquid[2] |

| Melting Point | -30.15°C[2] |

| Boiling Point | 225.5°C at 760 mmHg[2] |

| Density | 1.027 g/cm³[2] |

| Refractive Index | 1.445[2] |

| Water Solubility | 9.9 g/L at 20°C[2] |

| Vapor Pressure | 6.2 Pa at 25°C[2] |

| Flash Point | 112.3°C[2] |

| LogP (Octanol-Water) | 1.95[2] |

Experimental Protocols

Synthesis of this compound via Esterification

A common and conventional method for the synthesis of this compound is the direct esterification of maleic anhydride with isopropanol.[1] This reaction is typically acid-catalyzed.

Reaction Scheme: Maleic Anhydride + 2 Isopropanol → this compound + Water

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, maleic anhydride and isopropanol are combined. A typical molar ratio of maleic anhydride to isopropanol ranges from 1:3 to 1:8.[3]

-

Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture. The amount of catalyst is typically a small percentage of the mass of maleic anhydride.

-

Reaction: The mixture is heated to a temperature between 70°C and 110°C and stirred under reflux for a period of 3 to 8 hours.[3] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is allowed to cool to room temperature. The crude product is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst. The organic layer is separated.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Structural Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

3.2.1 Infrared (IR) Spectroscopy

Methodology: A small drop of the purified liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The sample is then analyzed using an FTIR spectrometer over a range of 4000-650 cm⁻¹.

Expected Absorptions:

-

C=O Stretch: A strong absorption peak is expected in the range of 1750-1715 cm⁻¹ characteristic of an α,β-unsaturated ester.

-

C-O Stretch: Intense peaks will be present in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.

-

C=C Stretch: A peak corresponding to the carbon-carbon double bond stretch is expected around 1640 cm⁻¹.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ will be present due to the sp³ hybridized carbons of the isopropyl groups.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on an NMR spectrometer.

Expected ¹H NMR Signals:

-

Olefinic Protons (-CH=CH-): A singlet or two doublets (depending on the resolution and coupling) are expected around 6.0-6.5 ppm, integrating to 2 protons. The cis-coupling constant would be in the range of 5-14 Hz.

-

Isopropyl Methine Proton (-CH(CH₃)₂): A septet is expected around 4.9-5.2 ppm, integrating to 2 protons.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet is expected around 1.2-1.4 ppm, integrating to 12 protons.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.

-

Olefinic Carbons (-CH=CH-): Signals in the range of 120-140 ppm.

-

Isopropyl Methine Carbon (-CH(CH₃)₂): A signal in the range of 65-75 ppm.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal in the range of 20-25 ppm.

References

An In-depth Technical Guide to the Synthesis of Diisopropyl Maleate from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diisopropyl maleate from maleic anhydride and isopropanol. It details the underlying chemical principles, reaction mechanisms, and various catalytic methodologies. This document offers detailed experimental protocols for both modern and traditional catalytic systems, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams to elucidate reaction pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, enabling them to effectively produce and utilize this compound.

Introduction

This compound is a significant chemical intermediate used in a variety of industrial applications, including the production of polymers, plasticizers, and as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis is most commonly achieved through the esterification of maleic anhydride with isopropanol. This process can be efficiently catalyzed by various acids, with both traditional mineral acids and modern solid and ionic liquid catalysts being employed to achieve high yields and selectivity.

The reaction proceeds in two main stages: a rapid, often uncatalyzed, ring-opening of the maleic anhydride by one molecule of isopropanol to form isopropyl monomaleate, followed by a slower, reversible, acid-catalyzed esterification of the remaining carboxylic acid group with a second molecule of isopropanol to yield the desired this compound and water. The choice of catalyst and reaction conditions plays a crucial role in the overall efficiency, yield, and environmental impact of the synthesis.

Reaction Mechanism and Signaling Pathways

The synthesis of this compound from maleic anhydride is a two-step process. The initial step involves the nucleophilic attack of isopropanol on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of isopropyl monomaleate. This step is generally fast and can occur without a catalyst.

The second step is the acid-catalyzed Fischer esterification of the carboxylic acid group of the monoester with another molecule of isopropanol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. A subsequent nucleophilic attack by isopropanol, followed by a series of proton transfers and the elimination of a water molecule, leads to the formation of this compound.

Below is a diagram illustrating the acid-catalyzed esterification of isopropyl monomaleate to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.

General Laboratory Procedure using an Acid Catalyst (Sulfuric Acid or p-Toluenesulfonic Acid)

This protocol is a general method adapted from kinetic studies of maleic anhydride esterification with alcohols.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride and isopropanol. The typical molar ratio of maleic anhydride to isopropanol ranges from 1:3 to 1:8.[3]

-

Catalyst Addition: Add the acid catalyst (sulfuric acid or p-toluenesulfonic acid). The catalyst loading is typically a small percentage of the total reactant weight.

-

Reaction: Heat the mixture to a temperature between 70°C and 110°C with continuous stirring.[3] The reaction is typically refluxed for 3 to 8 hours.[3]

-

Work-up: After cooling to room temperature, the excess isopropanol can be removed by distillation. The crude product is then neutralized with a base solution (e.g., 5-10% sodium hydroxide or sodium bicarbonate) to a pH of approximately 7.[1]

-

Purification: The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate). The final product, this compound, is purified by vacuum distillation.[1]

High-Yield Synthesis using a Dual-Nuclear Functionalized Ionic Liquid Catalyst

The following protocol is based on a patented method demonstrating high yields and catalyst recyclability.[1]

-

Reaction Setup: In a four-necked flask equipped with a reflux condenser and a mechanical stirrer, add 200g (2.04 mol) of maleic anhydride and 367g (6.12 mol) of isopropanol.

-

Catalyst Addition: Add 36.7g of a dual-nuclear functionalized ionic liquid catalyst (bis(3-methyl-1-imidazolium-butylidene) sulfate).

-

Reaction: Heat the mixture to 80°C and stir continuously for 4 hours.

-

Work-up: After the reaction, allow the mixture to cool to room temperature and stand for phase separation. Decant the upper layer containing the crude product.

-

Purification: Remove the excess isopropanol by atmospheric distillation. Neutralize the crude ester with a 6% NaOH solution to a pH of approximately 7, followed by separation of the aqueous layer. The crude this compound is then purified by vacuum distillation (113°C, 0.097 MPa) to yield the pure product. The reported yield for this specific protocol is 97.2% with 100% selectivity.[1]

Data Presentation

The following tables summarize the quantitative data from various synthetic approaches to this compound.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Conventional Acid Catalysis | Ionic Liquid Catalysis |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Dual-nuclear functionalized ionic liquid |

| Maleic Anhydride:Isopropanol Molar Ratio | 1:3 to 1:8[3] | 1:3 to 1:5 |

| Catalyst Loading (% of Maleic Anhydride weight) | Not specified in detail, typically 1-5% | 10% to 20%[1] |

| Reaction Temperature (°C) | 70 - 110[3] | 70 - 110[1] |

| Reaction Time (hours) | 3 - 8[3] | 3 - 8[1] |

| Reported Yield (%) | Not specified for this compound | 95.5 - 97.8[1] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C10H16O4[4] |

| Molecular Weight | 200.23 g/mol [4] |

| Boiling Point | 225.5 °C at 760 mmHg[3] |

| Density | 1.027 g/cm³[3] |

| ¹H NMR (Predicted) | δ 1.25 (d, 12H, CH(CH₃)₂), δ 5.08 (sept, 2H, CH(CH₃)₂), δ 6.25 (s, 2H, CH=CH) |

| ¹³C NMR (Predicted) | δ 21.8 (CH(CH₃)₂), δ 68.9 (CH(CH₃)₂), δ 129.8 (CH=CH), δ 165.2 (C=O) |

| IR Spectroscopy (Key Peaks) | ~1720 cm⁻¹ (C=O stretch), ~1645 cm⁻¹ (C=C stretch), ~1150-1250 cm⁻¹ (C-O stretch) |

Note: NMR data is predicted and may vary slightly based on solvent and experimental conditions. IR peak positions are approximate.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Diisopropyl Maleate (CAS: 10099-70-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diisopropyl maleate, a versatile organic compound with significant applications in chemical synthesis and material science. This document details its chemical and physical properties, synthesis protocols, and its role as a key intermediate in the formation of complex molecules relevant to pharmaceutical development.

Chemical Identity and Properties

This compound, with the CAS number 10099-70-4, is the diisopropyl ester of maleic acid.[1] Its chemical structure features a cis-configured carbon-carbon double bond, which is a key site for its reactivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-Butenedioic acid (Z)-, bis(1-methylethyl) ester[1] |

| Synonyms | Maleic acid, diisopropyl ester; (Z)-2-Butenedioic acid diisopropyl ester[1] |

| Molecular Formula | C₁₀H₁₆O₄[1] |

| Molecular Weight | 200.23 g/mol [1] |

| Physical State | Liquid[1] |

| Melting Point | -30.15°C[1] |

| Boiling Point | 225.5°C at 760 mmHg[1] |

| Density | 1.027 g/cm³[1] |

| Refractive Index | 1.445[1] |

| Flash Point | 112.3°C[1] |

| Water Solubility | 9.9 g/L at 20°C[1] |

| LogP (Octanol-Water) | 1.95[1] |

| Vapor Pressure | 6.2 Pa at 25°C[1] |

Synthesis of this compound

The most common industrial synthesis of this compound is through the direct esterification of maleic anhydride with isopropanol.[1] This reaction is typically catalyzed by an acid.

Experimental Protocol: Acid-Catalyzed Esterification of Maleic Anhydride

Materials:

-

Maleic anhydride

-

Isopropanol

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Sodium bicarbonate solution (for neutralization)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in an excess of isopropanol. The molar ratio of isopropanol to maleic anhydride is typically between 3:1 and 8:1.[2]

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 1-2% by weight of maleic anhydride) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for 3-8 hours.[2] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Wash the organic layer with brine to remove any remaining aqueous impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the excess isopropanol using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.

Logical Relationship: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

While this compound is not known to be directly bioactive, it serves as a crucial intermediate in the synthesis of more complex molecules, some of which have pharmaceutical applications.[3][4] Its utility stems from the reactive double bond, making it a valuable building block in various organic reactions.

Diels-Alder Reactions:

This compound can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings.[5] This reaction is fundamental in the synthesis of many natural products and pharmaceutically active compounds. The general scheme involves the reaction of a conjugated diene with the alkene (dienophile) of this compound to form a cyclohexene derivative.

Signaling Pathway: General Diels-Alder Reaction

Caption: General scheme of a Diels-Alder reaction with this compound.

The ability to introduce functionality and stereochemistry in a controlled manner through reactions like the Diels-Alder makes this compound a versatile tool for medicinal chemists.

Other Applications:

Beyond its role in cycloaddition reactions, this compound is also utilized in:

-

Polymer formulations: As a cross-linking agent.[5]

-

Adhesive formulations. [5]

-

Plasticizer applications. [5]

-

Coatings and films: To enhance hardness and toughness.[5]

Safety and Handling

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[6] It is also reported to cause serious eye irritation.[7] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin Contact: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

This product is intended for research and development use only and is not for drug, household, or other uses.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its straightforward synthesis and the reactivity of its carbon-carbon double bond make it a useful building block in organic synthesis, particularly in the construction of cyclic systems relevant to drug discovery and development. Proper safety precautions are essential when handling this compound due to its potential as a skin and eye irritant.

References

- 1. This compound | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103288634A - A method for catalytic synthesis of this compound - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. chemicea.com [chemicea.com]

- 5. This compound (10099-70-4) for sale [vulcanchem.com]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for Diisopropyl maleate

An In-depth Technical Guide to the Spectroscopic Data of Diisopropyl Maleate

Introduction

This compound, with the chemical formula C₁₀H₁₆O₄, is the diisopropyl ester of maleic acid.[1] It is a compound of interest in various chemical syntheses, including as a dienophile in Diels-Alder reactions and in the formulation of polymers and copolymers.[1] Accurate characterization of its molecular structure is crucial for its application in research and development. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also presented to aid researchers in their own analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.1 | Singlet | 2H | Olefinic Protons (-CH=CH-) |

| ~5.0 | Septet | 2H | Methine Protons (-CH(CH₃)₂) |

| ~1.2 | Doublet | 12H | Methyl Protons (-CH(CH₃)₂) |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl Carbon (-C=O) |

| ~130 | Olefinic Carbon (-CH=CH-) |

| ~68 | Methine Carbon (-CH(CH₃)₂) |

| ~22 | Methyl Carbon (-CH(CH₃)₂) |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~2980 | C-H stretch (sp³ hybridized carbons) |

| ~1720 | C=O stretch (ester carbonyl) |

| ~1640 | C=C stretch (alkene) |

| ~1150 | C-O stretch (ester) |

Data is typically acquired from a neat liquid sample between NaCl or KBr plates.[2][3][4]

Table 4: Mass Spectrometry (GC-MS) Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |

| 200 | Low | [M]⁺ (Molecular Ion) |

| 158 | Moderate | [M - C₃H₆]⁺ |

| 141 | Moderate | [M - C₃H₇O]⁺ |

| 99 | High | [M - C₃H₇O₂ - C₂H₂]⁺ |

| 43 | Very High | [C₃H₇]⁺ |

Fragmentation patterns can be complex and may vary with the ionization method used.[2][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-25 mg for ¹H, 20-50 mg for ¹³C).[6][7]

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.[7]

-

5 mm NMR tubes.[8]

-

Pipettes and a vial.

-

Vortex mixer (optional).

-

NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7][9]

-

Gently mix or vortex the solution until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[7]

-

-

Instrument Setup:

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[6][8]

-

Set appropriate acquisition parameters, such as spectral width, relaxation delay, and pulse sequence.[7]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of this compound.

Materials:

-

This compound sample (1-2 drops).[3]

-

FT-IR spectrometer.

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[4]

-

Pipette.

-

Acetone and Kimwipes for cleaning.

Procedure:

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of dry acetone and wipe them with a Kimwipe.[4]

-

Using a pipette, place 1-2 drops of the this compound sample onto the center of one salt plate.[3]

-

Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates.[3][4]

-

-

Instrument Setup:

-

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's sample compartment is closed.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of this compound, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound sample.

-

A suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC-MS instrument equipped with an appropriate column.

-

Microsyringe.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent.

-

-

Instrument Setup:

-

Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate.

-

Set the MS parameters, including the ionization method (typically Electron Ionization - EI), mass range to be scanned, and detector voltage.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC injection port using a microsyringe.

-

The sample is vaporized and carried by the gas phase through the GC column, where separation of components occurs.

-

As the this compound elutes from the GC column, it enters the MS ion source.

-

The molecules are ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio and detected.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ion peaks.

-

Correlate the fragmentation pattern with the known structure of this compound to confirm its identity.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound (10099-70-4) for sale [vulcanchem.com]

- 2. This compound | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webassign.net [webassign.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Diisopropyl malonate | C9H16O4 | CID 83223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. research.reading.ac.uk [research.reading.ac.uk]

A Technical Guide to the Solubility of Diisopropyl Maleate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diisopropyl maleate, a key intermediate in various chemical syntheses. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound in common laboratory solvents, alongside a qualitative summary based on available information and data from structurally similar compounds.

Introduction to this compound

This compound is the diisopropyl ester of maleic acid, presenting as a colorless liquid. Its molecular structure, featuring a cis-carbon-carbon double bond and two isopropyl ester groups, governs its physical and chemical properties, including its solubility profile.[1] Understanding the solubility of this compound is crucial for its application in polymerization, adhesive formulations, and as a plasticizer.[1]

Qualitative Solubility Profile

Based on available data for this compound and its structural analogs, such as diethyl maleate and dibutyl maleate, a qualitative solubility profile can be inferred. Esters of this nature are generally soluble in a range of organic solvents and exhibit limited solubility in water.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale/References |

| Polar Protic Solvents | |||

| Water | Slightly Soluble | Quantitative data indicates a water solubility of 9.9 g/L at 20°C.[1] Structurally similar dialkyl maleates also show limited water solubility.[2][3] | |

| Methanol | Soluble | A material safety data sheet indicates solubility in methanol. | |

| Ethanol | Soluble | Diethyl and dibutyl maleate are reported to be soluble or miscible with ethanol.[3][4][5][6] | |

| Polar Aprotic Solvents | |||

| Acetone | Soluble | Dibutyl maleate is soluble in acetone.[2][4][5] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A material safety data sheet indicates solubility in DMSO. | |

| Ethyl Acetate | Soluble | Esters are generally miscible with other esters. | |

| Nonpolar Solvents | |||

| Hexane | Sparingly Soluble to Insoluble | Dialkyl maleates are reported to be immiscible with aliphatic hydrocarbons.[4] | |

| Toluene | Soluble | Dibutyl maleate is miscible with toluene.[4][5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, the universally recognized shake-flask method for determining thermodynamic solubility is recommended.[7][8][9][10][11][12][13][14] The following protocol provides a detailed procedure for determining the solubility of this compound in a chosen solvent, followed by quantification using gas chromatography (GC).

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent. The presence of undissolved solute is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure thermodynamic equilibrium is achieved.[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a minimum of 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended solid particles.

-

Accurately dilute the filtered, saturated solution with the respective pure solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantitative Analysis by Gas Chromatography (GC):

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Develop a suitable GC method for the analysis of this compound. A typical method would involve a capillary column (e.g., DB-5 or equivalent) and a flame ionization detector (FID).[15][16][17]

-

Inject the prepared calibration standards and the diluted samples into the GC system.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the determined concentration in the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

References

- 1. This compound (10099-70-4) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. atamankimya.com [atamankimya.com]

- 5. celanese.com [celanese.com]

- 6. Diethyl maleate, 97% | Fisher Scientific [fishersci.ca]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. bioassaysys.com [bioassaysys.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

Diisopropyl maleate IUPAC name and synonyms

An In-depth Technical Guide to Diisopropyl Maleate

Chemical Identity

IUPAC Name: dipropan-2-yl (Z)-but-2-enedioate[1][2]

Synonyms:

-

2-Butenedioic acid (Z)-, bis(1-methylethyl) ester[1]

-

diisopropyl (2Z)-2-butenedioate[6]

-

1,4-Bis(1-methylethyl) (2Z)-2-butenedioate[1]

-

Diisopropylester kyseliny maleinove[1]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₄[1][3] |

| Molecular Weight | 200.23 g/mol [1][3] |

| Physical State | Liquid[3] |

| Melting Point | -30.15°C[3][5] |

| Boiling Point | 225.5°C at 760 mmHg[3] |

| Density | 1.027 g/cm³[3] |

| Refractive Index | 1.445[3] |

| Viscosity | 4.56 mm²/s[3][5] |

| Flash Point | 112.3°C[3] |

Table 2: Solubility and Partition Properties

| Property | Value |

|---|---|

| Water Solubility | 9.9 g/L at 20°C[3][5] |

| LogP (Octanol-Water) | 1.95[3][5] |

| Vapor Pressure | 6.2 Pa at 25°C[3][5] |

Experimental Protocols: Synthesis of this compound

This compound is primarily synthesized through the esterification of maleic anhydride or maleic acid with isopropanol. Below are detailed protocols for two common synthetic methods.

Conventional Esterification

This method involves the direct esterification using an acid catalyst.[3]

-

Reactants: Maleic anhydride and Isopropanol.

-

Catalyst: Sulfuric acid or p-toluenesulfonic acid.

-

Methodology:

-

Combine maleic anhydride and isopropanol in a molar ratio ranging from 1:3 to 1:8 in a reaction vessel.

-

Add an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to a temperature between 70-110°C.

-

Maintain the reaction under stirring and reflux for a period of 3 to 8 hours.

-

Upon completion, the crude product can be purified by distillation to obtain this compound.

-

Ionic Liquid-Catalyzed Synthesis

An environmentally friendlier approach utilizes a dual-nuclear functionalized ionic liquid as a catalyst, which can be easily separated and recycled.[3][7]

-

Reactants: Maleic anhydride and Isopropanol.

-

Catalyst: Dual-nuclear functionalized ionic liquid.

-

Methodology:

-

Mix maleic anhydride and isopropanol in a mass ratio of 1:3 to 1:8.[7]

-

Add the dual-nuclear functionalized ionic liquid catalyst, with its mass being 10% to 20% of the mass of the maleic anhydride.[7]

-

Control the reaction temperature at 70°C-110°C and allow the mixture to stir and reflux for 3-8 hours.[7]

-

After the reaction is complete, let the mixture stand at room temperature to allow for phase separation.[7]

-

The lower layer containing the ionic liquid can be separated and recycled.[7]

-

The upper layer containing the ester is purified by vacuum distillation to yield pure this compound.[7]

-

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from maleic anhydride and isopropanol.

Caption: Workflow for the synthesis of this compound.

Role as a Chemical Intermediate

This compound serves as a versatile intermediate in organic synthesis.

Caption: Role of this compound as a chemical intermediate.

Applications in Research and Development

This compound is an important intermediate in the synthesis of more complex organic molecules.[3] It is utilized in various industrial applications, including:

-

Polymer Formulations: As a cross-linking agent.[3]

-

Adhesives and Coatings: In formulations for adhesives and films.[3]

-

Plasticizers: Used in plasticizer applications.[3]

-

Pharmaceutical Synthesis: Serves as a key building block in the development of pharmaceutical compounds.[8]

-

Organic Synthesis: Acts as a dienophile in Diels-Alder reactions.[3][8]

References

- 1. This compound | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rxnfinder.org [rxnfinder.org]

- 3. This compound (10099-70-4) for sale [vulcanchem.com]

- 4. 10099-70-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 10099-70-4 [chemicalbook.com]

- 6. This compound | 10099-70-4 [sigmaaldrich.com]

- 7. CN103288634A - A method for catalytic synthesis of this compound - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

Health and safety information for Diisopropyl maleate

An In-depth Technical Guide to the Health and Safety of Diisopropyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information currently available for this compound (CAS No. 10099-70-4). The information is compiled for professionals in research and development who may handle this substance.

Chemical and Physical Properties

This compound is the diisopropyl ester of maleic acid.[1] It is a liquid at room temperature and has limited solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | dipropan-2-yl (Z)-but-2-enedioate | [3] |

| CAS Number | 10099-70-4 | [1][3] |

| Molecular Formula | C₁₀H₁₆O₄ | [1][3] |

| Molecular Weight | 200.23 g/mol | [1][3] |

| Physical State | Liquid | [1] |

| Boiling Point | 225.5°C at 760 mmHg | [1] |

| Melting Point | -30.15°C | [1][2] |

| Density | 1.027 g/cm³ | [1] |

| Flash Point | 112.3°C | [1] |

| Water Solubility | 9.9 g/L at 20°C | [1][2] |

| Vapor Pressure | 6.2 Pa at 25°C | [1] |

| LogP (Octanol-Water) | 1.95 | [1] |

Hazard Identification and Classification

This compound is classified as a skin sensitizer and an eye irritant.[3][4] The primary health concern is the potential to cause an allergic skin reaction upon contact.[1]

Table 2: GHS Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement | Reference(s) |

| Skin Sensitization | 1 | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction | [1][3] |

| Serious Eye Damage/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [4] |

| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [5] |

| Specific target organ toxicity — Single exposure | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [5] |

Toxicological Profile

Specific toxicological data for this compound is limited.[1] Much of the understanding of its potential hazards is derived from data on structurally similar maleic acid esters.[1] Maleic esters are generally expected to have low acute toxicity, with the notable exception of dimethyl maleate which shows moderate acute oral toxicity.[6] They are not expected to be carcinogenic, mutagenic, or have reproductive toxicity potential.[6]

Table 3: Acute Toxicity Data for Related Maleic Acid Esters

| Parameter | Value | Related Compound | Species | Reference(s) |

| Acute Oral LD₅₀ | >3200 mg/kg bw | Diethyl maleate | Rat | [1] |

| Acute Oral LD₅₀ | >3730 mg/kg bw | Dibutyl maleate | Rat | [1] |

| Acute Oral LD₅₀ | 1340-1909 mg/kg bw | Dimethyl maleate | Rat | [1] |

| Acute Dermal LD₅₀ | >2000 mg/kg bw | Dibutyl maleate | Rat | [1] |

| Skin Sensitization | Positive (EC3: 2-5.8%) | Diethyl maleate | - | [1] |

Experimental Protocols

Detailed experimental reports for the toxicological evaluation of this compound are not widely available in public literature. However, standardized OECD guidelines are typically followed for such assessments. Below are representative methodologies for key toxicological endpoints.

Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a further 3 animals at the same dose, or dosing of a further 3 animals at the next higher or the next lower dose level.

-

Methodology:

-

Test Animals: Typically, rats of a single sex (usually females) are used. Animals are fasted prior to dosing.

-

Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Necropsy: All animals (including those that die during the test) are subjected to gross necropsy at the end of the observation period.

-

Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

-

Objective: To determine the potential of a substance to induce skin sensitization.

-

Test Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. This proliferation is proportional to the dose and to the allergenic potency of the test substance. A radiolabeled nucleoside (e.g., ³H-methyl thymidine) is incorporated into the DNA of proliferating cells and is used as a measure of proliferation.

-

Methodology:

-

Test Animals: Typically, CBA/Ca or CBA/J strain mice are used.

-

Application: The test substance is applied to the dorsum of both ears for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled nucleoside is injected intravenously. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Data Analysis: A single-cell suspension of lymph node cells is prepared, and the level of radioactivity is measured. The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

-

Health and Safety Workflows

Effective management of this compound requires structured workflows for risk assessment and emergency response.

References

- 1. This compound (10099-70-4) for sale [vulcanchem.com]

- 2. 10099-70-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

- 5. This compound | 10099-70-4 [sigmaaldrich.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

Basic characteristics of maleic acid esters

An In-depth Technical Guide on the Core Characteristics of Maleic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics of maleic acid esters, compounds of significant interest in polymer chemistry, organic synthesis, and pharmaceutical sciences. This document details their physicochemical properties, synthesis, and analytical characterization, with a particular focus on their applications in drug development.

Physicochemical Properties

Maleic acid esters are the diesters of maleic acid. The properties of these esters, such as boiling point and density, generally increase with the molecular weight of the alcohol substituent. They are typically colorless liquids with ester-like odors and are soluble in many organic solvents. Their solubility in water is generally low.

Below is a summary of the physicochemical properties for several common maleic acid esters.

| Property | Dimethyl Maleate | Diethyl Maleate | Dibutyl Maleate | Dioctyl Maleate |

| Molecular Formula | C₆H₈O₄ | C₈H₁₂O₄ | C₁₂H₂₀O₄ | C₂₀H₃₆O₄ |

| Molecular Weight ( g/mol ) | 144.13[1] | 172.18[2] | 228.29 | 340.5 |

| Appearance | Colorless, oily liquid[3] | Colorless, oily liquid[4] | Colorless to yellowish liquid | Clear, virtually colorless liquid |

| Density (g/cm³) | 1.152 @ 25°C[5] | 1.065 @ 20°C[4] | 0.99 @ 20°C | 0.94 @ 20°C |

| Melting Point (°C) | -17 to -19[3][5] | -10[4] | -85 | -60 |

| Boiling Point (°C) | 204-205[5] | 223-225[4][6] | 280 | 345 |

| Solubility in Water | Miscible[5] | Slightly soluble[4] | 0.17 g/L @ 20°C | Insoluble |

| Refractive Index (n_D^20) | 1.441[5] | 1.441 (25°C)[6] | 1.445 | 1.445 - 1.456 |

Synthesis of Maleic Acid Esters

A common and efficient method for the synthesis of maleic acid esters is the esterification of maleic anhydride with the corresponding alcohol. This reaction is typically catalyzed by an acid.

General Experimental Protocol: Esterification of Maleic Anhydride

This protocol describes a general procedure for the synthesis of dialkyl maleates from maleic anhydride.

Materials:

-

Maleic Anhydride

-

Alcohol (e.g., methanol, ethanol, n-butanol)

-

Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (for alcohols with limited water miscibility like n-butanol)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if applicable), dissolve maleic anhydride in an excess of the desired alcohol (e.g., a 1:4 molar ratio of anhydride to alcohol)[7].

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (approximately 1-2% by weight of the maleic anhydride)[8].

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 3 to 16 hours, depending on the alcohol and catalyst used[8][9].

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, it can be removed by filtration. For liquid acid catalysts, the reaction mixture is typically diluted with an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude ester is then purified by vacuum distillation to obtain the final product.

Characterization: The structure and purity of the synthesized maleic acid ester should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Data

The following tables summarize typical spectroscopic data for common maleic acid esters.

Infrared (IR) Spectroscopy

| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) |

| Dimethyl Maleate | ~1732 | ~1648 | ~1222, 1164 | ~3005 |

| Diethyl Maleate | ~1725 | ~1645 | ~1265, 1155 | ~3000 |

| Dibutyl Maleate | ~1722 | ~1645 | ~1270, 1160 | ~2960 |

¹H NMR Spectroscopy (CDCl₃, δ in ppm)

| Compound | -OCH₃ / -OCH₂- | -CH=CH- | Alkyl Protons |

| Dimethyl Maleate | 3.78 (s, 6H) | 6.28 (s, 2H) | - |

| Diethyl Maleate | 4.25 (q, 4H) | 6.25 (s, 2H) | 1.32 (t, 6H) |

| Dibutyl Maleate | 4.20 (t, 4H) | 6.23 (s, 2H) | 1.68 (m, 4H), 1.42 (m, 4H), 0.95 (t, 6H) |

¹³C NMR Spectroscopy (CDCl₃, δ in ppm)

| Compound | C=O | -CH=CH- | -OCH₃ / -OCH₂- | Alkyl Carbons |

| Dimethyl Maleate | 165.5 | 129.5 | 52.0 | - |

| Diethyl Maleate | 165.2 | 130.0 | 61.2 | 14.1 |

| Dibutyl Maleate | 165.3 | 130.1 | 65.0 | 30.6, 19.2, 13.7 |

Mass Spectrometry (Electron Ionization)

| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |

| Dimethyl Maleate | 144 | 113 ([M-OCH₃]⁺), 85, 59 |

| Diethyl Maleate | 172 | 127 ([M-OC₂H₅]⁺), 99, 53 |

| Dibutyl Maleate | 228 | 171 ([M-C₄H₉]⁺), 117, 99, 57 |

Applications in Drug Development

Maleic acid and its esters play a crucial role in pharmaceutical development. A primary application is the formation of maleate salts with amine-containing active pharmaceutical ingredients (APIs). This salt formation can significantly improve the drug's solubility, stability, and bioavailability[10][11]. Maleate is one of the most commonly used anions for oral dosage forms[10].

Furthermore, maleic acid derivatives are being explored for use in pH-sensitive drug delivery systems. The ester or amide linkages can be designed to be stable at physiological pH but hydrolyze in the acidic environment of tumor tissues or endosomes, leading to targeted drug release[12].

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of maleic acid esters.

Formation of a Maleate Salt for Improved Drug Properties

This diagram illustrates the concept of forming a maleate salt from an amine-containing drug to enhance its physicochemical properties.

References

- 1. Diethyl maleate(141-05-9) 1H NMR [m.chemicalbook.com]

- 2. Dimethyl maleate(624-48-6) IR Spectrum [chemicalbook.com]

- 3. Dimethyl maleate(624-48-6) 1H NMR [m.chemicalbook.com]

- 4. Dimethyl malate, TMS derivative [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Diethyl maleate(141-05-9) MS [m.chemicalbook.com]

- 7. Diethyl maleate(141-05-9) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Diethyl malonate [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solved could you please help me to analyze the IR spectra of | Chegg.com [chegg.com]

- 12. rsc.org [rsc.org]

Diisopropyl Maleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl maleate (DIPM) is a dialkyl ester of maleic acid, an unsaturated dicarboxylic acid. Its chemical structure, characterized by a cis-alkene functionality flanked by two isopropyl ester groups, imparts unique reactivity that makes it a valuable intermediate in a diverse range of chemical syntheses. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in various fields, including pharmaceutical development.

Discovery and History

While a definitive date for the initial synthesis of this compound and the identity of its discoverer are not readily found in readily accessible literature, its history is intrinsically linked to the development of maleic acid chemistry. Maleic acid itself was first isolated in the early 19th century, and its anhydride, maleic anhydride, was prepared as early as 1817. The industrial production of maleic anhydride commenced in 1933, paving the way for the systematic investigation and synthesis of its various ester derivatives.

The esterification of carboxylic acids is a fundamental and well-established reaction in organic chemistry. It is highly probable that this compound was first synthesized in a laboratory setting in the early to mid-20th century as part of broader investigations into the properties and reactions of maleate esters. By the latter half of the 20th century, this compound was a known compound, with its use as a coalescing agent in coating compositions being documented in patents from the early 1980s. A 1985 chemistry journal article also describes its use in asymmetric Michael addition reactions, indicating its availability and utility in organic synthesis by that time. The historical development can be visualized as a progression from the discovery of the parent acid to the exploration of its derivatives.

Diisopropyl maleate molecular weight and formula

An In-depth Technical Guide on Diisopropyl Maleate

This guide provides detailed information on the molecular formula and molecular weight of this compound, intended for researchers, scientists, and professionals in drug development.

Core Data

The fundamental chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | [1][2][3] |

| Molecular Weight | 200.23 g/mol | [1][2][3] |

Chemical Identification

This compound is the diisopropyl ester of maleic acid.[2] Its IUPAC name is dipropan-2-yl (Z)-but-2-enedioate.[1]

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its molecular formula, and its corresponding molecular weight.

References

Sourcing High-Purity Diisopropyl Maleate: A Technical Guide for Researchers

For immediate release:

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity Diisopropyl maleate (CAS No. 10099-70-4). This document outlines key quality parameters, potential impurities, and analytical methodologies relevant to the procurement of this important chemical intermediate for research and development purposes.

Introduction to this compound

This compound is a dialkyl maleate ester that serves as a versatile intermediate in organic synthesis. Its applications in the pharmaceutical industry are notable, where it can be utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of this compound is of critical importance in these applications, as impurities can lead to unwanted side reactions, lower yields, and potential safety concerns in the final drug product. This guide focuses on identifying reliable commercial sources for high-purity grades of this compound.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound in varying purity grades. The following tables summarize the publicly available data on the specifications of this compound from various commercial sources. Researchers are strongly advised to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain precise quantitative data before purchase.

Table 1: Commercial Suppliers of this compound

| Supplier Name | Country of Origin | Purity Specification (Typical) | Notes |

| NINGBO INNO PHARMCHEM CO.,LTD. | China | High Purity (unspecified percentage) | States adherence to strict quality control measures for pharmaceutical applications.[1] |

| Sigma-Aldrich | - | 95% | - |

| Shaanxi Dideu Medichem Co. Ltd. | China | 98.0% | Listed on ChemicalBook. |

| Shaanxi Dideu New Materials Co. Ltd. | China | 98.0% | Listed on ChemicalBook. |

| Axios Research | - | Reference Standard | Used for analytical method development and validation.[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H16O4 | PubChem |

| Molecular Weight | 200.23 g/mol | PubChem |

| CAS Number | 10099-70-4 | PubChem |

| Appearance | Colorless to light yellow liquid | ChemScene |

| Boiling Point | 225.5°C at 760 mmHg | Vulcanchem[3] |

| Density | 1.027 g/cm³ | Vulcanchem[3] |

| Refractive Index | 1.445 | Vulcanchem[3] |

| Solubility in Water | 9.9 g/L at 20°C | Vulcanchem[3] |

Potential Impurities

The manufacturing process of this compound can introduce several impurities. The most common synthesis route is the esterification of maleic anhydride with isopropanol.[3] Potential impurities may include:

-

Residual Starting Materials: Maleic anhydride and isopropanol.

-

By-products: Isopropyl hydrogen maleate (monoester).

-

Isomers: Diisopropyl fumarate (the trans-isomer).

-

Solvent Residues: From the reaction and purification steps.

The presence and concentration of these impurities should be detailed in the supplier's Certificate of Analysis.

Analytical Methods for Purity Assessment

The primary analytical technique for determining the purity of this compound and quantifying impurities is Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector.

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the GC-MS analysis of this compound. It is essential to develop and validate a specific method for each instrument and application.[1][4][5]

Objective: To determine the purity of a this compound sample and identify potential impurities.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Capillary Column: A non-polar column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating this compound from potential impurities.

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of about 10 µg/mL for GC-MS analysis.[6]

-

Ensure the sample is free of particulates by centrifugation or filtration if necessary.[6]

GC-MS Conditions (Illustrative Example):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Carrier Gas: Helium

-

MS Source Temperature: 230 °C[7]

-

MS Quadrupole Temperature: 150 °C[7]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Scan Range: m/z 40-600.[7]

Data Analysis:

-

The purity of this compound is determined by the area percentage of the main peak in the chromatogram.

-

Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

Synthesis of High-Purity this compound

For research purposes, this compound can be synthesized in the laboratory. A common method involves the esterification of maleic anhydride with isopropanol using an acid catalyst. A method described in a patent involves the use of a dual-nuclear functionalized ionic liquid as a catalyst.[8]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a patented method and is provided for informational purposes.[8]

Materials:

-

Maleic anhydride

-

Isopropanol

-

Dual-nuclear functionalized ionic liquid catalyst (as described in the patent) or a traditional acid catalyst like sulfuric acid or p-toluenesulfonic acid.[3]

-

Sodium hydroxide solution (e.g., 6%) for neutralization.

-

Four-hole round-bottom flask

-

Reflux condenser

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a four-hole round-bottom flask equipped with a stirrer and reflux condenser, combine maleic anhydride and isopropanol. The mass ratio of maleic anhydride to isopropanol can range from 1:3 to 1:8.[8]

-

Add the catalyst. If using the ionic liquid catalyst, add 10% to 20% of the mass of the maleic anhydride.[8]

-

Heat the mixture to a temperature between 70 °C and 110 °C and stir under reflux for 3 to 8 hours.[8]

-

After the reaction is complete, allow the mixture to cool to room temperature and stand to allow for layer separation.

-

Separate the upper layer containing the crude this compound.

-

If an acid catalyst was used, neutralize the crude product with a sodium hydroxide solution to a pH of approximately 7.

-

Remove excess isopropanol by distillation.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[8] The product yield is reported to be in the range of 95.5% to 97.8% with 100% selectivity.

Workflow for Selecting a Commercial Source

The selection of a suitable commercial source for high-purity this compound is a critical step for any research or development project. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for selecting a commercial source of high-purity this compound.

Conclusion

For researchers and professionals in drug development, securing a reliable source of high-purity this compound is paramount. This guide has provided an overview of commercial suppliers, typical product specifications, and relevant analytical and synthetic protocols. It is imperative to conduct thorough due diligence by requesting and scrutinizing lot-specific Certificates of Analysis and, where necessary, performing in-house analytical validation to ensure the material meets the stringent requirements of pharmaceutical research and development.

References

- 1. wjarr.com [wjarr.com]

- 2. This compound - CAS - 10099-70-4 | Axios Research [axios-research.com]

- 3. This compound (10099-70-4) for sale [vulcanchem.com]

- 4. demarcheiso17025.com [demarcheiso17025.com]

- 5. regulink.com [regulink.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. mdpi.com [mdpi.com]

- 8. CN103288634A - A method for catalytic synthesis of this compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Diisopropyl Maleate in Copolymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diisopropyl maleate (DIPM) in copolymer synthesis, with a particular focus on its potential applications in the field of drug development. Detailed experimental protocols, quantitative data from related systems, and conceptual diagrams are presented to guide researchers in their work.

Introduction

This compound is a dialkyl maleate monomer that can be incorporated into copolymers to modify their physicochemical properties. While less common in the literature than its analogs like dibutyl maleate, its isopropyl ester groups can impart unique solubility and thermal characteristics to the resulting polymers. Copolymers containing maleate monomers have been explored for a variety of applications, including adhesives and coatings.[1][2] Furthermore, the presence of the maleate functional group opens up possibilities for post-polymerization modification, making these copolymers attractive for biomedical applications such as drug delivery.[3][4]

This document outlines protocols for the synthesis of copolymers containing this compound, presents relevant quantitative data from analogous systems, and discusses the potential for these materials in drug delivery systems.

Copolymer Synthesis with this compound

The copolymerization of this compound can be achieved through various radical polymerization techniques. Solution polymerization is a common and effective method for achieving homogeneous reaction conditions and controlling the polymer's molecular weight.[1] The following protocols are based on established methods for the copolymerization of analogous dialkyl maleates with vinyl acetate, a common comonomer.

Experimental Protocols

Protocol 1: Free-Radical Solution Copolymerization of Vinyl Acetate and this compound

This protocol describes the synthesis of a random copolymer of vinyl acetate (VAc) and this compound (DIPM) in a solvent using a free-radical initiator.

Materials:

-

Vinyl acetate (VAc), purified by distillation

-

This compound (DIPM)

-

2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Chloroform (CHCl₃), as solvent and chain transfer agent[2]

-

Nitrogen gas (N₂)

-

Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

-

Heating mantle or oil bath

Procedure:

-

Monomer and Initiator Preparation: In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in chloroform.

-

Add the initiator, AIBN, to the monomer solution. The concentration of AIBN will influence the molecular weight of the resulting copolymer.

-

Degassing: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-70°C) under a nitrogen atmosphere with continuous stirring.[2] The reaction time will depend on the desired monomer conversion.

-

Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the copolymer by pouring the reaction mixture into a non-solvent, such as n-hexane.

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Characterization: Characterize the copolymer's composition, molecular weight, and polydispersity using techniques such as ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC).[2]

Protocol 2: Emulsion Copolymerization of Vinyl Acetate and this compound

This protocol is adapted from methods used for the emulsion polymerization of vinyl acetate and dibutyl maleate, which can be modified for this compound to produce latex particles.[5]

Materials:

-

Vinyl acetate (VAc)

-

This compound (DIPM)

-

Potassium persulfate (KPS), as initiator

-

Sodium bicarbonate (NaHCO₃), as a buffer

-

Poly(vinyl alcohol) (PVA), as a protective colloid

-

Deionized water

-

Reaction flask with a condenser, mechanical stirrer, and nitrogen inlet

-

Heating mantle or oil bath

Procedure:

-

Aqueous Phase Preparation: In the reaction flask, dissolve poly(vinyl alcohol) and sodium bicarbonate in deionized water with stirring.

-

Degassing: Purge the aqueous solution with nitrogen gas for 20-30 minutes.

-

Initiator Addition: Heat the solution to the desired reaction temperature (e.g., 70-80°C) and add the potassium persulfate initiator.

-

Monomer Feed: Prepare a mixture of vinyl acetate and this compound. Add this monomer mixture dropwise to the heated aqueous solution over a period of time.

-

Polymerization: Maintain the reaction at temperature with continuous stirring for several hours to ensure high monomer conversion.

-

Cooling: After the polymerization is complete, cool the resulting latex to room temperature.

-

Characterization: Characterize the latex for solid content, particle size, and viscosity. The copolymer can be isolated by methods such as freeze-drying for further analysis.

Quantitative Data

The following tables summarize quantitative data from studies on the copolymerization of vinyl acetate with dibutyl maleate (DBM), a close analog of this compound. This data can serve as a starting point for designing experiments with DIPM.

Table 1: Reaction Parameters for Free-Radical Copolymerization of Vinyl Acetate (VAc) and Dibutyl Maleate (DBM) [2]

| Parameter | Value |

| Comonomers | Vinyl Acetate (VAc), Dibutyl Maleate (DBM) |

| Initiator | AIBN |

| Solvent | Chloroform |

| Temperature | 42.5 - 67.5 °C |

| Activation Energy | 41.2 kJ/mol |

Table 2: Molecular Weight and Polydispersity of Copolymers

Visualization of Experimental Workflow and Potential Applications

Experimental Workflow